
1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- is an organic compound with the molecular formula C11H24O6. This compound is a derivative of 1,5-pentanediol, which is known for its applications in various industrial and chemical processes. The compound is characterized by the presence of two dimethoxymethyl groups and two hydroxymethyl groups attached to the pentanediol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- typically involves the reaction of 1,5-pentanediol with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of intermediate hemiacetals, which are subsequently converted to the final product through methoxylation.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process where 1,5-pentanediol is reacted with formaldehyde and methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and formaldehyde, followed by purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,5-pentanediol derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 1,5-pentanediol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and coatings due to its ability to enhance the properties of these materials.
Mecanismo De Acción
The mechanism of action of 1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with proteins and enzymes, stabilizing their structures and enhancing their activity. Additionally, the methoxymethyl groups can participate in hydrophobic interactions, further contributing to the compound’s stabilizing effects.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Pentanediol: The parent compound, which lacks the dimethoxymethyl and hydroxymethyl groups.
2-Methyl-2,4-pentanediol: A similar compound with a methyl group at the 2-position and hydroxyl groups at the 2 and 4 positions.
1,5-Pentanedithiol: A sulfur-containing analog with thiol groups instead of hydroxyl groups.
Uniqueness
1,5-Pentanediol, 2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)- is unique due to the presence of both dimethoxymethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s solubility, reactivity, and ability to stabilize proteins and enzymes, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
84473-74-5 |
|---|---|
Fórmula molecular |
C13H28O8 |
Peso molecular |
312.36 g/mol |
Nombre IUPAC |
2,4-bis(dimethoxymethyl)-2,4-bis(hydroxymethyl)pentane-1,5-diol |
InChI |
InChI=1S/C13H28O8/c1-18-10(19-2)12(6-14,7-15)5-13(8-16,9-17)11(20-3)21-4/h10-11,14-17H,5-9H2,1-4H3 |
Clave InChI |
JBUSMVXKDCJQPS-UHFFFAOYSA-N |
SMILES canónico |
COC(C(CC(CO)(CO)C(OC)OC)(CO)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
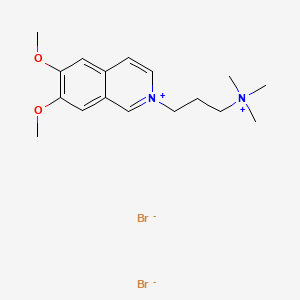



iridium(III)](/img/structure/B13781928.png)
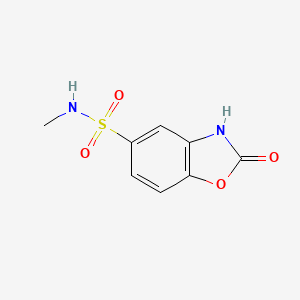
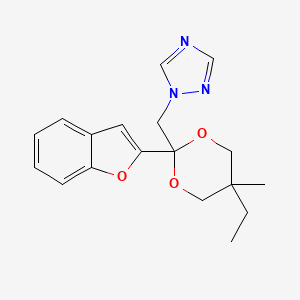



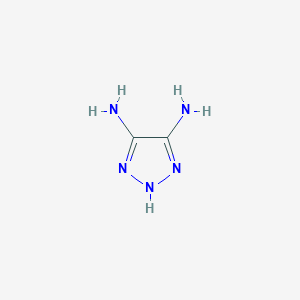
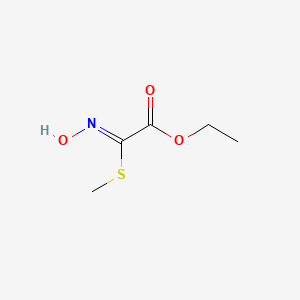
![N-[(3S)-piperidin-3-yl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B13781982.png)
